Carbethoxymethyllepidinium bromide

Description

Carbethoxymethyltriphenylphosphonium bromide (CEMTPPB) is a quaternary phosphonium salt with the molecular formula C₂₂H₂₄BrO₂P and a molecular weight of 455.31 g/mol. It is structurally characterized by a triphenylphosphonium group linked to an ethoxycarbonylmethyl moiety . This compound is widely utilized in organic synthesis, particularly in the Wittig reaction, where it acts as a precursor for generating ylides to form carbon-carbon double bonds. Its ethoxycarbonyl group enhances reactivity toward carbonyl compounds, enabling the synthesis of α,β-unsaturated esters—key intermediates in pharmaceuticals and polymers. Synonyms include ethyl (triphenylphosphonio)acetate bromide and NSC 60450 .

Properties

CAS No. |

63916-99-4 |

|---|---|

Molecular Formula |

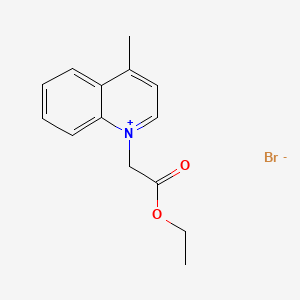

C14H16BrNO2 |

Molecular Weight |

310.19 g/mol |

IUPAC Name |

ethyl 2-(4-methylquinolin-1-ium-1-yl)acetate;bromide |

InChI |

InChI=1S/C14H16NO2.BrH/c1-3-17-14(16)10-15-9-8-11(2)12-6-4-5-7-13(12)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OZJXVNSHGHPZKD-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=C(C2=CC=CC=C21)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbethoxymethyllepidinium bromide can be synthesized through several methods. One common approach involves the reaction of lepidinium salts with ethyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous stirring, and precise temperature control to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Carbethoxymethyllepidinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

The major products formed from these reactions include various substituted lepidinium compounds, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbethoxymethyllepidinium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of carbethoxymethyllepidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares CEMTPPB with structurally or functionally related bromides, emphasizing molecular properties, applications, and biological activities.

Sepantronium Bromide (YM-155)

- Structure : A complex cyclohexenyl-based molecule with bromine, nitrogen, and methyl ether groups (C₂₀H₁₉BrN₄O₃; MW: 443.29) .

- Applications: Inhibits survivin protein (IC₅₀ = 0.54 nM), suppresses tumor growth in PC-3 xenografts (80% TGI at 5 mg/kg), and enhances radiation sensitivity in NSCLC cells .

- Key Differences : Unlike CEMTPPB, Sepantronium is bioactive in oncology research, targeting intracellular pathways rather than serving as a synthetic reagent.

Rocuronium Bromide and Vecuronium Bromide

- Structure: Aminosteroid neuromuscular blockers with quaternary ammonium centers .

- Applications : Facilitate endotracheal intubation by blocking nicotinic acetylcholine receptors. Rocuronium (0.6 mg/kg) achieves comparable intubation conditions to succinylcholine within 60 seconds .

- Key Differences : These are clinically approved pharmaceuticals, whereas CEMTPPB lacks medical applications and functions solely in chemical synthesis.

Methyl Bromide (CH₃Br)

- Structure : Simple haloalkane (MW: 94.94) .

- Applications : Volatile fumigant for soil and stored products; toxic to humans (neurotoxicity, respiratory failure) .

- Key Differences: Methyl bromide is a small, gaseous compound with environmental and health hazards, contrasting with CEMTPPB’s non-volatile, macromolecular structure.

Hexadecyltrimethylammonium Bromide (CTAB)

- Structure : Cationic surfactant with a C₁₆ alkyl chain (C₁₉H₄₂BrN; MW: 364.48) .

- Applications: DNA isolation, nanoparticle synthesis, and disinfectant formulations .

- Key Differences : CTAB’s ammonium head group and surfactant properties diverge from CEMTPPB’s phosphonium-based reactivity in Wittig reactions.

Tetraphenylphosphonium Bromide

- Structure : Quaternary phosphonium salt (C₂₄H₂₀P⁺Br⁻; MW: 419.29) .

- Key Differences : Lacks the ethoxycarbonylmethyl group of CEMTPPB, limiting its utility in forming α,β-unsaturated esters.

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Feature |

|---|---|---|---|---|

| Carbethoxymethyltriphenylphosphonium bromide | C₂₂H₂₄BrO₂P | 455.31 | Organic synthesis (Wittig reaction) | Ethoxycarbonylmethyl group |

| Sepantronium Bromide | C₂₀H₁₉BrN₄O₃ | 443.29 | Anticancer research | Survivin inhibition |

| Rocuronium Bromide | C₃₂H₅₃BrN₂O₄ | 609.70 | Anesthesia (neuromuscular blockade) | Aminosteroid structure |

| Methyl Bromide | CH₃Br | 94.94 | Fumigant | Volatile toxicity |

| CTAB | C₁₉H₄₂BrN | 364.48 | Surfactant/DNA extraction | C₁₆ alkyl chain |

| Tetraphenylphosphonium Bromide | C₂₄H₂₀BrP | 419.29 | Phase-transfer catalysis | Aromatic phosphonium core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.